{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid {Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472297
InChI: InChI=1S/C13H16FNO2/c1-9(10-2-4-11(14)5-3-10)15(8-13(16)17)12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,16,17)
SMILES: CC(C1=CC=C(C=C1)F)N(CC(=O)O)C2CC2
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol

{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid

CAS No.:

Cat. No.: VC13472297

Molecular Formula: C13H16FNO2

Molecular Weight: 237.27 g/mol

* For research use only. Not for human or veterinary use.

{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid -

Specification

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
IUPAC Name 2-[cyclopropyl-[1-(4-fluorophenyl)ethyl]amino]acetic acid
Standard InChI InChI=1S/C13H16FNO2/c1-9(10-2-4-11(14)5-3-10)15(8-13(16)17)12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,16,17)
Standard InChI Key IHLAEDMZDKJXBW-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)F)N(CC(=O)O)C2CC2
Canonical SMILES CC(C1=CC=C(C=C1)F)N(CC(=O)O)C2CC2

Introduction

Chemical Identity and Structural Features

{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid belongs to the class of substituted acetic acid derivatives. Its structure integrates three key components:

  • Cyclopropyl group: A three-membered carbon ring known to enhance metabolic stability and influence conformational flexibility in drug molecules .

  • 1-(4-Fluorophenyl)ethyl moiety: A fluorinated aromatic chain that improves lipophilicity and membrane permeability, commonly used to optimize pharmacokinetic profiles .

  • Acetic acid functional group: Provides acidity (pKa ~2.5–3.0) and enables salt formation or esterification for prodrug strategies .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₃H₁₆FNO₂, with a molecular weight of 237.27 g/mol.

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaKey FeaturesSource
[Cyclopropyl-(4-fluoro-benzyl)-amino]-acetic acidC₁₂H₁₄FNO₂Benzyl instead of ethyl substitution
3-Fluoro-phenyl-acetaldehydeC₈H₇FOFluorophenyl aldehyde precursor
N-{7-Cyano-6-[4-fluoro-3-...}C₂₀H₁₆F₄N₄O₃Fluorophenyl in BRAF inhibitors

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via reductive amination or multicomponent reactions (MCRs):

  • Reductive amination:

    • React cyclopropylamine with 1-(4-fluorophenyl)ethyl ketone to form the secondary amine intermediate.

    • Introduce the acetic acid group via alkylation with bromoacetic acid .

  • Enzymatic asymmetric synthesis:

    • Ketoreductases or alcohol dehydrogenases (e.g., from Acinetobacter calcoaceticus) could enantioselectively reduce keto intermediates to yield chiral centers .

Table 2: Example Enzymatic Conditions for Analog Synthesis

ParameterValueSource
Substrate concentration10 g/L
EnzymeAcinetobacter calcoaceticus
Yield>95%
Enantiomeric excess (e.e.)99.4%

Physicochemical Properties

Predicted Properties

  • Solubility: Low aqueous solubility (logP ~2.5) due to the fluorophenyl and cyclopropyl groups .

  • Melting point: Estimated 180–190°C based on acetamide analogs .

  • Acid dissociation constant (pKa): ~3.0 (carboxylic acid) .

Spectroscopic Data

  • IR spectroscopy: Expected peaks at 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) .

  • NMR:

    • ¹H NMR: δ 1.0–1.2 (cyclopropyl), δ 4.1 (CH₂COO⁻), δ 7.2–7.4 (fluorophenyl) .

    • ¹³C NMR: δ 175 (COOH), δ 160 (C-F), δ 25–30 (cyclopropyl) .

CompoundHalf-life (h)logPTarget
{Cyclopropyl...}-acetic acid (predicted)4–62.5Opioid receptors
AG7088 (rhinovirus inhibitor)3.21.8Viral protease
TAK632 (BRAF inhibitor)8.13.0BRAF V600E kinase

Applications in Drug Development

Targeted Therapy

  • Oncology: Fluorophenyl-cyclopropyl motifs in BRAF inhibitors (e.g., N-{7-Cyano-6-[4-fluoro-3-...}) show nanomolar potency against kinase mutants .

  • Antiviral agents: Rhinovirus protease inhibitors (e.g., AG7088) use fluorophenyl-hydroxypropionic acid intermediates synthesized enzymatically .

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